molecular formula C16H31NO B1196820 1-Dodecyl-2-pyrrolidinone CAS No. 2687-96-9

1-Dodecyl-2-pyrrolidinone

Cat. No. B1196820
CAS RN: 2687-96-9
M. Wt: 253.42 g/mol
InChI Key: NJPQAIBZIHNJDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Aryl-2-pyrrolidinone derivatives, including structures similar to 1-Dodecyl-2-pyrrolidinone, often involves bromination, nucleophilic substitution, and cyclization processes. A study reported a novel process for synthesizing these derivatives with an overall yield of 72.2%, starting from benzocaine, showcasing the efficiency and practicality of the method used for such compounds (Cao Yan, 2012).

Molecular Structure Analysis

Although direct information on 1-Dodecyl-2-pyrrolidinone's molecular structure was not found, studies on related pyrrolidinone compounds provide insights into their structural characteristics. For instance, the molecular and crystal structure of 1-dodecylpyridinium chloride monohydrate shows the hydrocarbon chains arranged parallelly, indicating similar potential structural characteristics for 1-Dodecyl-2-pyrrolidinone (Kulthida Vongbupnimit et al., 1995).

Chemical Reactions and Properties

1-Dodecyl-2-pyrrolidinone, akin to other pyrrolidinone derivatives, participates in various chemical reactions due to its functional groups. For example, controlled hydrolysis and electrophilic substitution reactions are common, indicating the reactivity of such compounds under different conditions (S. Misra et al., 2011).

Scientific Research Applications

  • Transdermal and Dermal Enhancing Activity : 1-Dodecyl-2-pyrrolidinone was found to significantly enhance the transdermal penetration of hydrocortisone, a model drug, suggesting its potential as a penetration enhancer in transdermal drug delivery systems (Godwin, Michniak, Player, & Sowell, 1997).

  • Anticonvulsant Activity : Certain derivatives of 1-Dodecyl-2-pyrrolidinone, such as 1-dodecanoyl-2-pyrrolidinone, have shown anticonvulsant effects in animal models, indicating their potential use in treating seizure disorders (Sasaki, Mori, Nakamura, & Shibasaki, 1991).

  • Polymerization Applications : 1-Dodecyl-2-pyrrolidinone has been used in the polymerization of methyl methacrylate, demonstrating its role in “living” polymerization and contributing to the development of polymers with specific characteristics (Hu & Chen, 2002).

  • Photophysical Studies : The compound has been studied for its photophysical properties in the context of fluorescent liquid crystals, suggesting potential applications in the field of materials science and optical technologies (Pedro et al., 2012).

  • Enhanced Bioavailability in Drug Delivery : Studies have demonstrated that 1-Dodecyl-2-pyrrolidinone enhances the bioavailability of drugs like fenoterol in transdermal delivery systems, indicating its potential to improve the effectiveness of topical drug treatments (Elshafeey et al., 2011).

  • Design of Improved Permeation Enhancers : Research has also focused on designing better chemical penetration enhancers for transdermal drug delivery, with 1-Dodecyl-2-pyrrolidinone being identified as a potential candidate due to its nontoxic nature and effectiveness in enhancing drug permeation (Godavarthy et al., 2009).

Safety And Hazards

1-Dodecyl-2-pyrrolidinone is classified as Aquatic Acute 1, Aquatic Chronic 1, Skin Corr. 1B, and Skin Sens. 1 . It causes serious eye irritation and may damage fertility or the unborn child .

Future Directions

1-Dodecyl-2-pyrrolidinone is a low-foaming, nonionic surfactant that is used within household, industrial, and institutional cleaners . It is also a wetting agent and used in adhesive and sealant chemical formulations . It has uses within the pesticide industry and is also known to be used as a conditioner, foam stabilizer, inks, and in water-borne coatings .

properties

IUPAC Name

1-dodecylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(17)18/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPQAIBZIHNJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042206
Record name 1-Dodecyl-2-pyrrolidinone
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Molecular Weight

253.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Pyrrolidinone, 1-dodecyl-
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Product Name

1-Dodecyl-2-pyrrolidinone

CAS RN

2687-96-9
Record name N-Dodecyl-2-pyrrolidone
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Record name 1-Dodecyl-2-pyrrolidinone
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Record name 2-Pyrrolidinone, 1-dodecyl-
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Record name 1-Dodecyl-2-pyrrolidinone
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Record name N-(n-dodecyl)pyrrolidinone
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Record name 1-Dodecyl-2-pyrrolidone
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Record name LAURYL PYRROLIDONE
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Synthesis routes and methods I

Procedure details

Step A is conducted by adding tetrabutylammonium bromide (950 mg-3 mmol-0.05 eq.) and powder potash (23.1 g-411 mmol-7 eq.) under agitation to a solution of 2-pyrrolidinone (5.00 g-58.8 mmol) and bromododecane (18.5 mL, 76.4 mmol, 1.3 eq.) in toluene (60 mL). The mixture is heated to 50° C. overnight. After disappearance of the 2-pyrrolidinone (verified by TLC using a 4:1 v/v mixture of ethyl acetate and cyclohexane, and phosphomolybdic acid for detection) and cooling, 60 mL of water is added and the mixture left under agitation for a further 15 minutes. The aqueous and organic phases are separated and the aqueous phase is extracted once with diethylether (60 mL). The organic phases are combined, dried over Na2SO4, filtered and concentrated. After vacuum distillation (146° C.-0.5 mbars), N-dodecylpyrrolidin-2-one is obtained (Yield: 80%) for which the 1H and 13C NMR characterisations are as follows:
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Synthesis routes and methods II

Procedure details

Following example 5, 18.8 g (0.22 M) of γ-butyrolactone and 37 g (0.2 M) of n-dodecylamine was heated for 24 hours. Distillation of the residue gave 40.7 g (80.3%) of 1-n-Dodecylazacyclopentan-2-one; b.p. 165°-170°/0.5 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
C Sahu, A Sircar, JS Sangwai… - Industrial & Engineering …, 2021 - ACS Publications
… This study explores the combination of 1-dodecyl-2-pyrrolidinone (hereafter referred to as DDP) and tetrahydrofuran (hereafter referred to as THF) for investigating their impact on …
Number of citations: 15 pubs.acs.org
R Sarkhel, C Sahu, R Kumar, JS Sangwai - Journal of Environmental …, 2023 - Elsevier
Gas hydrates have served as the focal point of research from a sustainable engineering perspective, due to their specific applications in diverse scientific areas including carbon dioxide …
Number of citations: 2 www.sciencedirect.com
J NAKAMURA, T MIWA, Y MORI, H SASAKI… - Journal of …, 1991 - jstage.jst.go.jp
… in brain of 1-dodecanoyI-Z—pyrrolidinone (I), a lipophilic derivative of a lactam of GABA, were compared with those of N—dodecanoyl GABA (II) and 1-dodecyl-2-pyrrolidinone (III) to get …
Number of citations: 6 www.jstage.jst.go.jp
AH Elshafeey, YE Hamza, SY Amin, H Zia - Journal of Advanced Research, 2012 - Elsevier
… Azone derivative (1-dodecyl-2-pyrrolidinone) gives the highest drug diffusion amongst all tested enhancers. Results of this study show the feasibility of using fenoterol formulated in …
Number of citations: 28 www.sciencedirect.com
K Yerramsetty, VK Rachakonda… - The 2008 Annual …, 2008 - aiche.confex.com
… In this work, several potential enhancers, menthone, 1-dodecyl-2-pyrrolidinone, 2-methyl-3-oxazolidinone, 1-methyl-2-pyrrolidone, nonanol, decanol, oleic acid and lauric acid, …
Number of citations: 0 aiche.confex.com
AH Elshafeey, YE Hamza, SY Amin… - vivo percutaneous …, 2011 - scholar.cu.edu.eg
… Priest, France), 1-dodecyl-2-pyrrolidinone (DPY) was purchased from Aldrich chemical … -tak® 87-2074 adhesive with 10% 1-dodecyl-2pyrrolidinone as an enhancer (F2). For comparison…
Number of citations: 2 scholar.cu.edu.eg
SS Godavarthy, KM Yerramsetty… - Journal of …, 2009 - Elsevier
… Further testing of these four molecules as potential melatonin-specific CPEs revealed that only menthone and 1-dodecyl-2-pyrrolidinone provided sufficient enhancement of the …
Number of citations: 36 www.sciencedirect.com
A Winchester, S Ghosh, S Feng, AL Elias… - … applied materials & …, 2014 - ACS Publications
… electrochemical charge storage behavior of few-layered flakes of molybdenum disulfide (MoS 2 ) obtained by liquid phase exfoliation of bulk MoS 2 powder in 1-dodecyl-2-pyrrolidinone…
Number of citations: 143 pubs.acs.org
AH Elshafeey, YE Hamza, SY Amin… - … of Bioequivalence & …, 2011 - digitalcommons.uri.edu
… Priest, France), 1-dodecyl-2-pyrrolidinone (DPY) was purchased from Aldrich chemical … -tak® 87-2074 adhesive with 10% 1-dodecyl-2pyrrolidinone as an enhancer (F2). For comparison…
Number of citations: 7 digitalcommons.uri.edu
VK Rachakonda, KM Yerramsetty, SV Madihally… - Pharmaceutical …, 2008 - Springer
… From the resistance measurements, the chemicals 1-dodecyl-2-pyrrolidinone (P), menthone (M) and R(+)-3-amino-1-hydroxy-2-pyrrolidinone (C) were identified as the better …
Number of citations: 67 link.springer.com

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